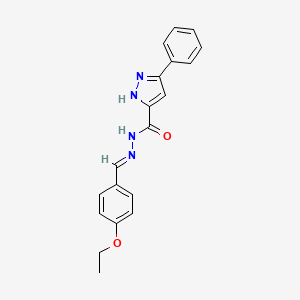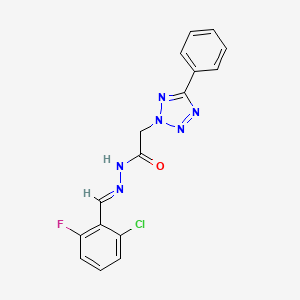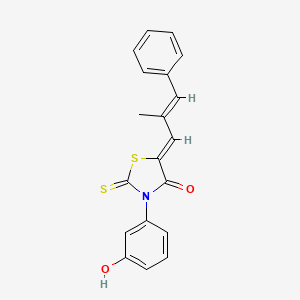![molecular formula C15H13BrN2O6 B3885216 6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B3885216.png)
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Descripción general
Descripción
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a bromine atom, a hydrazinylidene group, and a benzoic acid moiety with methoxy substituents. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,3-dimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce various substituted furan derivatives.
Aplicaciones Científicas De Investigación
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of the target compound, it shares the furan ring and bromine substitution but lacks the hydrazinylidene and benzoic acid moieties.
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: Another derivative of 5-bromofuran-2-carboxylic acid, it features an isonicotinohydrazide group instead of the dimethoxybenzoic acid moiety.
Uniqueness
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of a brominated furan ring, a hydrazinylidene group, and a dimethoxybenzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O6/c1-22-9-4-3-8(12(15(20)21)13(9)23-2)7-17-18-14(19)10-5-6-11(16)24-10/h3-7H,1-2H3,(H,18,19)(H,20,21)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGFTLVONVNVAU-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)Br)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid](/img/structure/B3885151.png)
![4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885170.png)
![3-[(cyclopropylcarbonyl)amino]-4-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}benzamide](/img/structure/B3885180.png)
![2-(2-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B3885187.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B3885195.png)

![(1Z)-2-(3,4-dimethoxyphenyl)-N'-[(furan-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B3885209.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3885214.png)

![N-[(E)-3-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B3885224.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885236.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B3885240.png)
